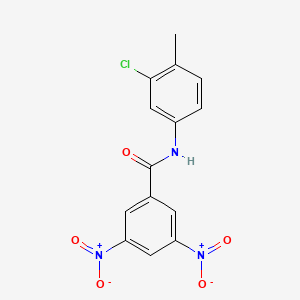

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

説明

特性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O5/c1-8-2-3-10(6-13(8)15)16-14(19)9-4-11(17(20)21)7-12(5-9)18(22)23/h2-7H,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWRPEFGPVSSDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308459 |

Source

|

| Record name | N-(3-Chloro-4-methylphenyl)-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73544-80-6 |

Source

|

| Record name | Benzamide,5-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chloro-4-methylphenyl)-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-3,5-DINITRO-4'-METHYLBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the novel compound, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide. This molecule incorporates key structural motifs—a substituted aniline and a dinitrophenyl ring—that are of significant interest in medicinal chemistry and materials science. We present a robust, step-by-step protocol for its synthesis via nucleophilic acyl substitution. The guide further establishes a self-validating system for structural confirmation through a multi-pronged analytical approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Each experimental choice is rationalized, providing field-proven insights into the underlying chemical principles. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex organic molecules.

Introduction and Rationale

The amide bond is a cornerstone of chemical biology and pharmacology, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals. The target molecule, N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, combines this critical linkage with two other electronically distinct aromatic systems. The 3-chloro-4-methylaniline moiety provides a halogenated and alkylated ring, features known to modulate lipophilicity and metabolic stability in drug candidates. Conversely, the 3,5-dinitrobenzamide portion introduces strong electron-withdrawing groups, which can confer specific reactivity, potential antimicrobial properties, or serve as a useful chemical handle for further derivatization.

The synthesis of such a molecule, while based on classical reactions, requires careful control of conditions to ensure high yield and purity. This guide provides an optimized pathway for its preparation and establishes a rigorous analytical workflow to unequivocally confirm its identity and integrity, addressing the critical need for reproducibility and reliability in scientific research.

Synthesis Methodology

Principle of the Reaction: Nucleophilic Acyl Substitution

The synthesis proceeds via a well-established amidation reaction, a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-chloro-4-methylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. The strong electron-withdrawing effect of the two nitro groups on the benzoyl chloride ring significantly enhances the electrophilicity of the carbonyl carbon, making the reaction efficient. The reaction releases hydrochloric acid (HCl) as a byproduct, which is neutralized by a non-nucleophilic base (e.g., pyridine or triethylamine) to drive the reaction to completion and prevent protonation of the starting aniline.

Overall Synthesis Workflow

The following diagram outlines the complete workflow, from starting materials to the purified final product.

Caption: Workflow for the synthesis and characterization of the target compound.

Experimental Protocol

Materials & Reagents

| Reagent/Material | Formula | CAS No. | Notes |

| 3,5-Dinitrobenzoic acid | C₇H₄N₂O₆ | 99-34-3 | Starting material for acid chloride. |

| Thionyl chloride (SOCl₂) | SOCl₂ | 7719-09-7 | Corrosive, handle in a fume hood. |

| 3-Chloro-4-methylaniline | C₇H₈ClN | 95-74-9 | Nucleophile. |

| Pyridine (Anhydrous) | C₅H₅N | 110-86-1 | Solvent and acid scavenger. |

| Ethanol (EtOH) | C₂H₅OH | 64-17-5 | For recrystallization. |

| Hydrochloric acid (HCl) | HCl | 7647-01-0 | For washing (1M solution). |

| Diethyl ether | (C₂H₅)₂O | 60-29-7 | For extraction/washing. |

Step-by-Step Synthesis:

-

Preparation of 3,5-Dinitrobenzoyl Chloride:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3,5-dinitrobenzoic acid (1.0 eq).

-

In a fume hood, carefully add thionyl chloride (2.0-3.0 eq). The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1][2]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solid has completely dissolved.

-

Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. The resulting crude yellow solid, 3,5-dinitrobenzoyl chloride, can often be used in the next step without further purification.

-

-

Amidation Reaction:

-

Dissolve 3-chloro-4-methylaniline (1.0 eq) in anhydrous pyridine (acting as both solvent and base) in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3,5-dinitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine or another dry, inert solvent like THF.

-

Add the acid chloride solution dropwise to the cooled aniline solution with vigorous stirring over 30 minutes. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure completion.

-

-

Product Isolation and Purification:

-

Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

-

Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.

-

Wash the solid sequentially with cold 1M HCl (to remove residual pyridine), cold water, and finally a small amount of cold diethyl ether to aid in drying.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Structural Characterization

Unequivocal characterization is essential for validating the synthesis. The following techniques provide orthogonal data to confirm the structure of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide.

Physical Properties

| Property | Observation |

| Appearance | Off-white to pale yellow crystalline solid |

| Molecular Formula | C₁₄H₁₀ClN₃O₅ |

| Molecular Weight | 335.70 g/mol |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in acetone, ethyl acetate; insoluble in water. |

Spectroscopic Analysis

The diagram below shows the molecular structure with key atoms labeled for spectroscopic assignment.

Caption: Structure of the target molecule with atom labels for NMR assignment.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is dominated by the characteristic vibrations of the amide and nitro groups.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| ~3300 | N-H Stretch | Secondary Amide | Confirms the presence of the amide N-H bond.[3][4] |

| ~1680-1660 | C=O Stretch (Amide I) | Amide | Indicates the carbonyl of the amide linkage. Its position suggests conjugation.[3] |

| ~1550-1530 | Asymmetric N=O Stretch | Nitro Group (-NO₂) | Strong absorption, characteristic of nitroaromatics. |

| ~1540-1515 | N-H Bend (Amide II) | Amide | A combination of N-H bending and C-N stretching, confirming the secondary amide.[3] |

| ~1350-1330 | Symmetric N=O Stretch | Nitro Group (-NO₂) | Very strong absorption, paired with the asymmetric stretch, confirms the nitro groups. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Predicted Data (in DMSO-d₆, 400 MHz)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-e (N-H) | ~11.0 | Singlet (broad) | 1H | The amide proton is acidic and deshielded, often appearing as a broad singlet. |

| H-f | ~9.2 | Triplet (t) | 1H | Proton on the dinitro ring, deshielded by two adjacent nitro groups. |

| H-g | ~9.0 | Doublet (d) | 2H | Equivalent protons on the dinitro ring, deshielded by adjacent nitro groups and the carbonyl. |

| H-c | ~7.8 | Doublet (d) | 1H | Aromatic proton ortho to the amide nitrogen. |

| H-d | ~7.6 | Doublet of Doublets (dd) | 1H | Aromatic proton ortho to the chlorine and meta to the amide. |

| H-b | ~7.4 | Doublet (d) | 1H | Aromatic proton ortho to the methyl group. |

| H-a (CH₃) | ~2.3 | Singlet (s) | 3H | Methyl group protons on the aromatic ring. |

¹³C NMR Predicted Data (in DMSO-d₆, 100 MHz)

| Assignment | Predicted Shift (δ, ppm) | Rationale |

| C-8 (C=O) | ~163 | Carbonyl carbon of the amide, deshielded. |

| C-12, C-14 | ~148 | Aromatic carbons directly attached to the nitro groups. |

| C-9, C-1, C-4 | ~138-135 | Quaternary aromatic carbons. |

| C-10 | ~130 | Quaternary aromatic carbon bearing the chlorine atom. |

| C-11, C-15, C-13 | ~128-120 | Aromatic CH carbons of both rings. The exact shifts depend on the combined electronic effects. |

| C-7 (CH₃) | ~18 | Methyl carbon, in the typical aliphatic range. |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Electron Impact (EI) is a common ionization method for such molecules.

Expected Mass Spectrometry Data

| m/z Value | Interpretation | Significance |

| 335 / 337 | [M]⁺ / [M+2]⁺ | Molecular Ion Peak. The presence of a peak at m/z 337 with ~1/3 the intensity of the m/z 335 peak is a definitive confirmation of the presence of one chlorine atom due to its isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1). |

| 211 | [C₇H₃N₂O₅]⁺ | Fragmentation at the amide bond, yielding the 3,5-dinitrobenzoyl cation. |

| 141 / 143 | [C₇H₇ClN]⁺ | Fragmentation at the amide bond, yielding the 3-chloro-4-methylphenyl isocyanate cation radical. |

| 124 / 126 | [C₇H₇Cl]⁺ | Loss of the amide group to give the chlorotoluene cation. |

Characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion and fragment ions are also expected for nitroaromatic compounds.[5][6]

Safety and Handling

-

3,5-Dinitrobenzoyl chloride and Thionyl chloride: These reagents are highly corrosive and moisture-sensitive. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Solvents: Pyridine and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.

-

General Precautions: The final product's toxicological properties are unknown. It should be handled with care, assuming it is potentially hazardous.

Conclusion

This guide details a reliable and verifiable pathway for the synthesis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce and validate this compound for further investigation. The combination of IR, NMR, and MS provides a robust, self-validating dataset that confirms the molecular structure with a high degree of certainty, adhering to the rigorous standards required in modern chemical research.

References

-

S.A.S.S. Devi, N.V.V. Jyothi, S. Sultana, M.E. Rani, L.K. Ravindranath. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Journal of the Indian Chemical Society. Available at: [Link]

-

M.A. Palafox, V.K. Rastogi, R.M.P. Jaiswal, L. Sharma. The Infrared Spectra of Primary Amides, Part 2. Deuteration of Benzamide and Hydrogen Bonding Effects of Ortho Alkoxybenzamides. ResearchGate. Available at: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

-

J.L. Holmes, D.M. Fingas. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. Available at: [Link]

-

A.T. Al-Obaidi, A.A. Al-Amiery, A.H. Abed. Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. Trade Science Inc. Available at: [Link]

-

B.C. Smith. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

University of Wisconsin-River Falls. Mass Spectrometry. Available at: [Link]

-

R.T.M. Fraser, N.C. Paul. THE MASS SPECTROMETRY OF NITRATE ESTERS AND RELATED COMPOUNDS. PART I. DTIC. Available at: [Link]

-

N. Dincă, V. Vlase, T. Vlase. DIFFERENTIAL ANALYSIS IN MASS SPECTROMETRY. 2. Revue Roumaine de Chimie. Available at: [Link]

-

S. Meyerson, I. Puskas, E.K. Fields. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]

-

H.R. Memarian, M. Abdoli-Senejani, D. Döpp. ¹H (a) and ¹³C NMR spectra of 4 (b). ResearchGate. Available at: [Link]

-

NP-MRD. ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted). Available at: [Link]

-

PubChem. 3,5-Dinitrobenzamide. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Wikipedia. 3,5-Dinitrobenzoyl chloride. Available at: [Link]

-

A. Ghaffar, S. Ali, M.I. Choudhary, A. Shah. N-Methyl-3,5-dinitrobenzamide. Acta Crystallographica Section E. Available at: [Link]

-

H.O.M. Al-Howsaway, M.F. Fathalla, A.A. El-Bardan, E.A. Hamed. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research. Available at: [Link]

-

A. Lall, V. Sharma, N. Jain. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. Available at: [Link]

-

Georg-Thieme-Verlag. ¹³C NMR Spectroscopy. Available at: [Link]

-

J. Clark. interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

PrepChem.com. Synthesis of N-[3-chloro-5-methyl-4-[1-(4-chlorophenyl)ethenyl]phenyl]. Available at: [Link]

-

PubChemLite. 3-chloro-n-(4-methylphenyl)benzamide (C14H12ClNO). Available at: [Link]

-

B.C. Saunders, G.J. Stacey, I.G.E. Wilding. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride. Biochemical Journal. Available at: [Link]

-

M.J. Ahsan, J. Singh, M.S.Y. Khan, S. Hameed. Synthesis and antimicrobial activity of N¹-(3-chloro-4-fluorophenyl)-N⁴-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

-

A. Martínez, E. Hernández, S. Hernández-Ortega, G. Ceballos, R.A. Toscano, F.J. Ramírez-Salinas, Y. Alvarado. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Pharmaceutical Chemistry Journal. Available at: [Link]

-

S.B. Kakde, S.S. Hatnapure, V.K. Keche, S.S. Pekamwar, R.P. Pawar. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. Available at: [Link]

-

S. Das, P.S. Goud, A. Aitipamula. ¹H NMR spectrum of 3,5-dinitrobenzoic acid−acetamide− acetonitrile... ResearchGate. Available at: [Link]

Sources

- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride: Observations on the acylation of amino-acids by means of 3:5-dinitrobenzoyl chloride and certain other acid chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

Comprehensive Physicochemical Profiling and Synthesis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, highly substituted dinitrobenzamides have garnered significant attention due to their potent biological activities, acting as anti-tubercular agents (e.g., DprE1 inhibitors), anti-fungal compounds, and hypoxia-selective prodrugs .

This technical guide provides an in-depth analysis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide . By dissecting its physicochemical properties, structural causality, and synthetic pathways, this whitepaper serves as a definitive resource for researchers looking to incorporate this specific chemical entity—or its structural analogues—into high-throughput screening libraries or lead optimization pipelines.

Structural and Physicochemical Profile

The behavior of a molecule in biological and analytical systems is entirely dictated by its structural features. For N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide, the combination of a highly electron-deficient benzoyl ring and a lipophilic, sterically hindered aniline ring creates a unique physicochemical profile.

Causality of Molecular Features

-

3,5-Dinitrobenzoyl Moiety: Nitro groups are strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This severe depletion of electron density lowers the pKa of the adjacent amide nitrogen, rendering it weakly acidic. Furthermore, the planar, electron-deficient aromatic system is highly prone to strong π-π stacking and charge-transfer interactions, which dramatically increases the crystal lattice energy .

-

3-Chloro-4-methylphenyl Moiety: The addition of a chlorine atom and a methyl group introduces significant hydrophobic bulk. This drives the partition coefficient (LogP) upward, enhancing lipid membrane permeability but severely penalizing aqueous solubility.

-

Amide Linker: Acts as the central conformational pivot. While it provides the sole hydrogen-bond donor (NH), its participation in intermolecular hydrogen bonding is partially sterically hindered by the ortho-substituents of the adjacent rings.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound, cross-referenced with predictive models for dinitrobenzamide analogues .

| Physicochemical Property | Value | Mechanistic Implication / Causality |

| Molecular Formula | C₁₄H₁₀ClN₃O₅ | Standard organic framework; high heteroatom ratio. |

| Molecular Weight | 335.70 g/mol | Falls well within Lipinski's Rule of 5; favorable for oral absorption. |

| Predicted LogP | 3.40 – 3.60 | High lipophilicity ensures rapid partitioning into lipid bilayers (high permeability). |

| TPSA | ~118 Ų | Dominated by the nitro groups; restricts blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 1 | The amide NH is the sole donor, limiting non-specific aqueous solvation. |

| H-Bond Acceptors | 5 | Provided by nitro and carbonyl oxygens; facilitates specific target-protein binding. |

| Aqueous Solubility | <10 µg/mL | Poor hydration due to high crystal lattice energy and dominant hydrophobic effects. |

Logical Relationship: Structure to Properties

To visualize how the distinct structural domains of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide translate into its macroscopic physicochemical properties, review the logical relationship diagram below.

Fig 1: Logical mapping of structural moieties to macroscopic physicochemical properties.

Experimental Workflows: Synthesis & Purification

The synthesis of highly substituted benzamides typically relies on the nucleophilic acyl substitution of an acid chloride by an aniline derivative. For this compound, a modified Schotten-Baumann reaction in an aprotic organic solvent is the optimal choice .

Step-by-Step Synthetic Protocol

Objective: Synthesize N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide via the coupling of 3,5-dinitrobenzoyl chloride and 3-chloro-4-methylaniline.

-

Preparation of the Amine Solution:

-

Dissolve 1.0 equivalent of 3-chloro-4-methylaniline in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

-

Causality: DCM is chosen because it easily solubilizes the highly lipophilic amine while remaining inert to the highly reactive acid chloride.

-

-

Addition of the Base:

-

Add 1.5 equivalents of Triethylamine (TEA) to the solution and cool the mixture to 0 °C using an ice bath.

-

Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during amidation, preventing the protonation of the aniline (which would otherwise deactivate it and halt the reaction). Cooling to 0 °C controls the exothermic nature of the reaction and suppresses side-product formation.

-

-

Acylation:

-

Dissolve 1.1 equivalents of 3,5-dinitrobenzoyl chloride in anhydrous DCM and add it dropwise to the stirring amine solution over 30 minutes.

-

Causality: Dropwise addition ensures the amine is always in excess relative to the unreacted acid chloride, minimizing the formation of di-acylated byproducts.

-

-

Reaction Maturation & Quenching:

-

Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃.

-

-

Self-Validating Purification System:

-

Extract the organic layer, wash with 1M HCl (to remove unreacted amine), and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to yield the crude product.

-

Validation Checkpoint: Perform a rapid melting point (MP) analysis on the crude. A broad or depressed MP indicates trapped solvent or residual amine. Proceed to recrystallize the crude solid from a hot Ethanol/Water mixture to yield pure crystalline product.

-

Fig 2: Sequential workflow for the synthesis, purification, and analytical validation of the target compound.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, rigorous analytical characterization must be performed. The highly electron-deficient nature of the dinitrobenzamide requires specific analytical adjustments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Protocol: Dissolve the purified compound in LC-MS grade Acetonitrile. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

-

Mechanistic Insight: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-) .

-

Causality: Dinitrobenzamides ionize poorly in positive mode. However, the strongly electron-withdrawing 3,5-dinitro groups stabilize the deprotonated amide nitrogen, yielding a highly robust [M-H]⁻ signal at m/z 334.0 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve 10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: The compound's high lipophilicity and strong lattice energy make it poorly soluble in standard NMR solvents like CDCl₃. DMSO-d₆ disrupts the intermolecular hydrogen bonding, ensuring a sharp, well-resolved spectrum.

-

Self-Validation: The ¹H-NMR spectrum must show a highly deshielded singlet integrating to 1H (the amide NH) typically appearing downfield (>10.5 ppm) due to the combined anisotropic effect of the carbonyl and the severe electron withdrawal from the dinitroaromatic ring.

References

-

Duarte, A. B. S., et al. "3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies." Journal of Chemistry, 2022.[Link]

-

US Environmental Protection Agency. "Substance Registry Services: Benzamide, N-(5-chloro-2-methylphenyl)-3,5-dinitro-." EPA SRS Database.[Link]

-

PubChemLite. "N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide (Structural Analogue LC-MS profile)." University of Luxembourg / PubChem, 2026. [Link]

Comprehensive Spectral Analysis of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide: A Technical Guide to NMR, IR, and MS Characterization

Introduction

Benzamide derivatives, particularly those bearing electron-withdrawing nitro groups and halogenated aromatic rings, are highly valued in drug discovery for their potent antimicrobial, antifungal, and anticancer properties[1]. The compound N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide (Chemical Formula: C₁₄H₁₀ClN₃O₅) represents a structurally complex pharmacophore. Accurate structural elucidation of such compounds is critical to ensure batch-to-batch consistency, validate synthetic pathways, and satisfy regulatory requirements for investigational new drugs.

This whitepaper provides an in-depth, causality-driven guide to the spectral characterization of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Synthesis and Characterization Workflow

The target compound is typically synthesized via a straightforward nucleophilic acyl substitution. The amidation reaction occurs between 3-chloro-4-methylaniline and 3,5-dinitrobenzoyl chloride in the presence of an inorganic base (e.g., K₃PO₄) or an organic base (e.g., Triethylamine) to neutralize the HCl byproduct[2][3].

Understanding the synthetic route is the first step in spectral analysis, as it dictates the potential impurities (e.g., unreacted starting materials, hydrolyzed 3,5-dinitrobenzoic acid) that must be ruled out during data interpretation.

Figure 1: End-to-end workflow from chemical synthesis to multi-modal spectral characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of molecular connectivity. For this compound, DMSO-d₆ is the preferred solvent due to the compound's rigid, planar structure and strong intermolecular hydrogen bonding, which limits solubility in less polar solvents like CDCl₃.

¹H NMR Causality and Spin Systems

The ¹H NMR spectrum of this molecule is defined by three distinct regions:

-

The Amide Proton (N-H): Appears as a highly deshielded broad singlet at ~10.8 ppm . This extreme downfield shift is caused by the strong electron-withdrawing nature of the adjacent 3,5-dinitrobenzoyl group, which strips electron density from the nitrogen, coupled with the hydrogen-bonding environment of DMSO-d₆.

-

The 3,5-Dinitrobenzoyl Ring (AX₂ System): The two nitro groups at the meta positions exert a powerful inductive and resonance deshielding effect. The two equivalent protons (H-2, H-6) appear as a doublet at ~9.1 ppm (J ≈ 2.0 Hz), while the single proton between the nitro groups (H-4) appears as a triplet at ~8.9 ppm (J ≈ 2.0 Hz).

-

The 3-Chloro-4-methylphenyl Ring (AMX System): The substituents dictate a classic AMX splitting pattern. H-2 (ortho to Cl and NH) appears as a doublet at ~7.9 ppm (J ≈ 2.0 Hz). H-5 (ortho to the methyl group) appears as a doublet at ~7.3 ppm (J ≈ 8.0 Hz). H-6 appears as a doublet of doublets at ~7.6 ppm (J ≈ 8.0, 2.0 Hz).

-

The Aliphatic Region: The methyl group attached to the aromatic ring appears as a sharp singlet at ~2.3 ppm .

¹³C NMR Assignments

The ¹³C NMR spectrum will yield 12 distinct carbon signals (due to the symmetry of the dinitro ring). The carbonyl carbon is the most deshielded (~162 ppm ). The carbons bearing the nitro groups (C-NO₂) are shifted to ~148 ppm due to the strong electron-withdrawing effect[1].

Table 1: Summary of Expected NMR Data (400 MHz, DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Causality) |

| ¹H | 10.85 | Singlet (br) | 1H | N-H (Deshielded by C=O and NO₂ groups) |

| ¹H | 9.12 | Doublet (J = 2.0 Hz) | 2H | Ar-H (Dinitro ring: H-2, H-6) |

| ¹H | 8.95 | Triplet (J = 2.0 Hz) | 1H | Ar-H (Dinitro ring: H-4) |

| ¹H | 7.92 | Doublet (J = 2.0 Hz) | 1H | Ar-H (Chloro-methyl ring: H-2) |

| ¹H | 7.61 | Doublet of Doublets (J = 8.0, 2.0 Hz) | 1H | Ar-H (Chloro-methyl ring: H-6) |

| ¹H | 7.35 | Doublet (J = 8.0 Hz) | 1H | Ar-H (Chloro-methyl ring: H-5) |

| ¹H | 2.32 | Singlet | 3H | -CH₃ (Aliphatic methyl) |

| ¹³C | 162.5 | - | - | C=O (Amide carbonyl) |

| ¹³C | 148.2 | - | - | Ar-C (C-NO₂ on dinitro ring) |

| ¹³C | 138.5 - 118.0 | - | - | Ar-C (Remaining aromatic carbons) |

| ¹³C | 19.5 | - | - | -CH₃ (Aliphatic methyl carbon) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the presence of specific functional groups, acting as an orthogonal validation to NMR. For benzamides, the diagnostic regions are the Amide I and Amide II bands, alongside the distinct nitro group stretching frequencies[4].

-

Amide I (C=O stretch): Typically observed at 1650–1670 cm⁻¹ . The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic amides.

-

Nitro Group (NO₂): The asymmetric stretch is highly intense and appears at 1530–1550 cm⁻¹ , often overlapping with the Amide II (N-H bend) band. The symmetric stretch appears as a sharp, strong peak at 1340–1350 cm⁻¹ .

-

Carbon-Halogen (C-Cl): The C-Cl stretch is found in the fingerprint region at 1040–1060 cm⁻¹ .

Table 2: FT-IR Peak Assignments (ATR Mode)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 3300 - 3250 | Medium, Sharp | N-H Stretch | Secondary amide |

| 3100 - 3050 | Weak | C-H Stretch (sp²) | Aromatic rings |

| 1665 | Strong | C=O Stretch (Amide I) | Carbonyl group |

| 1545 | Strong, Broad | NO₂ Asymmetric Stretch + N-H Bend (Amide II) | Dinitro ring + Amide |

| 1345 | Strong, Sharp | NO₂ Symmetric Stretch | Dinitro ring |

| 1055 | Medium | C-Cl Stretch | Chloro-methyl ring |

Mass Spectrometry (MS) & Fragmentation Mechanisms

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is ideal for this compound. The exact monoisotopic mass of C₁₄H₁₀ClN₃O₅ is 335.03 Da .

Isotopic Signatures

Because the molecule contains a single chlorine atom, the mass spectrum will exhibit a characteristic 3:1 isotopic cluster for the molecular ion [M+H]⁺.

-

The ³⁵Cl isotope yields a peak at m/z 336.04 .

-

The ³⁷Cl isotope yields a peak at m/z 338.04 at approximately 32% of the intensity of the base molecular ion.

Fragmentation Pathway

Under collision-induced dissociation (CID) in MS/MS, benzamides predictably fragment at the amide bond. The most abundant fragment is typically the acylium ion. For this compound, cleavage of the C-N bond yields the 3,5-dinitrobenzoyl cation (m/z 195.00) . The alternative cleavage yields the 3-chloro-4-methylaniline cation (m/z 142.04) [5].

Figure 2: Primary MS/MS fragmentation pathways of the [M+H]⁺ molecular ion under CID.

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to. Each step contains internal quality control checks.

Protocol A: Sample Preparation & NMR Acquisition

-

Preparation: Weigh 5.0–10.0 mg of the purified N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide.

-

Solvation: Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D). Causality: DMSO-d₆ prevents peak broadening of the N-H proton that would occur in protic solvents due to rapid deuterium exchange.

-

Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the spectrum at 0.00 ppm.

-

Acquisition: Run ¹H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

Protocol B: FT-IR Acquisition (ATR Method)

-

Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

-

Sample Loading: Place 1-2 mg of the dry, powdered compound directly onto the crystal. Apply the pressure anvil until the torque clicks. Causality: Intimate contact with the crystal is required to prevent spectral distortion and ensure total internal reflection.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans).

Protocol C: High-Resolution Mass Spectrometry (HRMS)

-

Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ ion in positive ESI mode.

-

Calibration: Calibrate the TOF/Orbitrap mass analyzer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

-

Acquisition: Inject 5 µL into the ESI source. Set capillary voltage to 3.0 kV and desolvation temperature to 250°C.

References

-

Duarte, A. B. S., et al. "3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies." ResearchGate, Sep. 2022. 1

-

"Hofmann degradation of asparagine and glutamine as an efficient approach for the synthesis of lysine homologues." ChemRxiv. 2

-

"Novel Co-Polyamides Containing Pendant Phenyl/Pyridinyl Groups with Potential Application in Water Desalination Processes." MDPI, Jan. 2025. 3

-

"SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES." TSI Journals, Nov. 2012. 4

-

"New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity." ACS Omega, Sep. 2020. 5

Sources

Technical Guide: Biological Potentials of Dinitrobenzamide Derivatives

Executive Summary

This technical guide analyzes the pharmacological landscape of dinitrobenzamide derivatives , a class of nitroaromatic compounds that has emerged as a critical scaffold in the development of next-generation antimycobacterial agents.[1] While historically viewed with caution due to potential mutagenicity associated with nitro groups, recent medicinal chemistry campaigns have validated 3,5-dinitrobenzamides (DNBs) as potent, selective suicide inhibitors of the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase).

This document serves as a blueprint for researchers investigating DNBs, detailing their unique "prodrug-within-a-drug" mechanism, Structure-Activity Relationships (SAR), and validated experimental protocols for synthesis and biological evaluation.

Mechanistic Core: DprE1 Suicide Inhibition

The primary biological activity of 3,5-dinitrobenzamide derivatives lies in their ability to inhibit Mycobacterium tuberculosis (Mtb) cell wall synthesis. Unlike competitive inhibitors, DNBs act as covalent suicide inhibitors .

The "Trojan Horse" Activation

The dinitrobenzamide moiety is not the active species per se. It requires bio-activation within the bacterial cell.

-

Recognition: The DNB molecule binds to the active site of DprE1, an essential enzyme involved in the synthesis of lipoarabinomannan (LAM) and arabinogalactan.

-

Redox Activation: The FAD cofactor within DprE1 reduces one of the nitro groups (

) to a nitroso group ( -

Covalent Trapping: The highly electrophilic nitroso intermediate is immediately attacked by the thiol group of a conserved cysteine residue (Cys387 in M. tuberculosis).[1]

-

Irreversible Inhibition: This forms a stable semimercaptal covalent adduct, permanently disabling the enzyme and leading to bacterial cell lysis.

Pathway Visualization

The following diagram illustrates the specific molecular events leading to DprE1 inactivation.

Figure 1: Mechanism of Action for DprE1 inhibition by Dinitrobenzamides. The compound acts as a suicide substrate, utilizing the enzyme's own cofactor for activation.

Structure-Activity Relationship (SAR) Analysis

To optimize biological activity, modifications must balance the electronic requirements for reduction (the "Warhead") with the steric requirements for binding (the "Tail").

| Structural Region | Function | Optimization Logic |

| 3,5-Dinitro Core | The Warhead | Critical. The presence of two nitro groups increases the electron deficiency of the ring, facilitating reduction by FAD. Replacing one nitro group with |

| Amide Linker | Stability | The amide bond provides chemical stability. N-methylation can modulate solubility but may introduce steric clashes. |

| N-Substituent (Tail) | Binding/PK | Highly Variable. Lipophilic groups (e.g., alkyl chains C6-C10, benzyl, or phenoxyethyl) enhance cell wall penetration and binding affinity within the hydrophobic pocket of DprE1. |

Comparative Potency Data

Data synthesized from recent high-impact studies (e.g., compounds DNB1, PBTZ169 analogs).

| Compound Class | R-Group (N-Substituent) | MIC (µg/mL) vs M. tb H37Rv | Notes |

| DNB1 | N-octyl | ~0.06 | Classic reference compound. |

| N-Benzyl DNB | N-benzyl | 0.03 - 0.06 | Enhanced potency due to π-stacking interactions. |

| DNB-Thiazolidinone | Thiazolidin-4-one linked | 6.25 - 50.0 | Lower potency; bulky tail may hinder active site access. |

| Mononitro Analog | 3-nitro-benzamide | > 10.0 | Inactive. Loss of electron-withdrawing synergy required for reduction. |

Secondary Biological Activities

While antitubercular activity is paramount, dinitrobenzamides exhibit a spectrum of secondary activities driven by their electrophilic nature.

Antifungal Activity[2][3][4][5]

-

Mechanism: Unlike the specific DprE1 mechanism in mycobacteria, antifungal activity appears to be multi-targeted, involving interference with ergosterol biosynthesis and general membrane disruption.

-

Key Insight: Short-chain alkyl esters of 3,5-dinitrobenzoic acid often outperform their amide counterparts in fungal assays, suggesting hydrolysis might be involved.

Anticancer Potential (Hypoxia Selectivity)

-

Concept: Solid tumors often contain hypoxic regions with elevated levels of nitroreductases.

-

Application: Dinitrobenzamides can function as hypoxia-activated prodrugs (HAPs) . In low-oxygen environments, the nitro group is reduced to a cytotoxic hydroxylamine or amine species that damages DNA.

-

Status: Preclinical. While 4-nitrobenzamides (mononitro) are more commonly explored for PARP/HDAC inhibition, 3,5-dinitro derivatives are being investigated for their ability to generate high levels of reactive oxygen species (ROS) upon reduction in tumor cells.

Experimental Protocols

Synthesis of N-Substituted-3,5-Dinitrobenzamides

Standard operating procedure for generating a library of derivatives.

Reagents: 3,5-Dinitrobenzoic acid, Thionyl Chloride (

-

Activation:

-

Reflux 3,5-dinitrobenzoic acid (1.0 eq) in excess

(5.0 eq) with a catalytic drop of DMF for 3 hours. -

Evaporate excess

under reduced pressure to obtain the crude acid chloride.

-

-

Coupling:

-

Dissolve the acid chloride in anhydrous DCM (

). -

Cool to

in an ice bath. -

Add the appropriate amine (1.1 eq) and

(1.5 eq) dropwise. -

Stir at room temperature for 4–12 hours (monitor by TLC).

-

-

Workup:

-

Wash reaction mixture with

(removes unreacted amine), saturated -

Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/Ethyl Acetate gradient).

-

Resazurin Microtiter Assay (REMA) for MIC Determination

A self-validating colorimetric assay for antitubercular efficacy.

Principle: Viable bacteria reduce blue resazurin to pink resorufin. Drug-inhibited bacteria remain blue.

-

Preparation:

-

Prepare stock solutions of DNB derivatives in DMSO (

). -

Dilute in Middlebrook 7H9 broth to achieve a final testing range (e.g.,

to

-

-

Inoculation:

-

Add

of M. tuberculosis H37Rv suspension ( -

Controls: Include Drug-free growth control (Positive) and Sterile media control (Negative).

-

-

Incubation:

-

Incubate plates at

for 7 days.

-

-

Readout:

-

Add

of Resazurin solution ( -

Incubate for an additional 24 hours.

-

Visual Score: Blue = No Growth (Inhibition); Pink = Growth.

-

Validation: The Z-factor for the assay should be

using Isoniazid as a reference standard.

-

Workflow Visualization

Figure 2: Integrated workflow from chemical synthesis to biological hit identification.

References

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Molecules (MDPI). [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Preprints.org. [Link]

-

Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link][4]

-

Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm (RSC). [Link]

-

3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Journal of Chemistry. [Link]

Sources

The Unseen War Within: An In-depth Technical Guide to the Mechanism of Action of N-substituted Dinitrobenzamides

This guide provides a comprehensive exploration into the molecular mechanisms underpinning the biological activity of N-substituted dinitrobenzamides. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of facts to offer a narrative built on scientific integrity, causality, and field-proven insights. We will dissect the intricate dance between these compounds and their biological targets, illuminating the pathways to their therapeutic effects.

Part 1: The Dinitrobenzamide Scaffold: A Versatile Tool in Medicinal Chemistry

N-substituted dinitrobenzamides are a class of organic compounds characterized by a central benzamide core bearing two nitro groups. The strategic placement of these nitro groups, typically at the 3 and 5 positions of the benzene ring, is often crucial for their biological activity. The "N-substituent" is a variable region, allowing for a wide range of chemical diversity and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This structural versatility has positioned dinitrobenzamides as promising scaffolds in the development of novel therapeutics, particularly in the fields of infectious diseases and oncology.

Part 2: The Primary Mechanism of Action: Covalent Inhibition of a Key Mycobacterial Enzyme

A significant body of research has elucidated the primary mechanism of action for a large number of N-substituted dinitrobenzamides as potent antitubercular agents. Their target is a critical enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, known as decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1).[1][2][3][4][5]

The DprE1-DprE2 Pathway: A Vulnerable Target in Mtb Cell Wall Synthesis

DprE1 is a key component of the DprE1-DprE2 heterodimeric complex, which is essential for the biosynthesis of the mycobacterial cell wall.[1][3] Specifically, this complex catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA).[1][3] DPA is the sole precursor for the arabinan domains of two major cell wall components: arabinogalactan and lipoarabinomannan.[1][3] The integrity of the mycobacterial cell wall is paramount for the survival of the bacterium, making the DprE1-DprE2 pathway an attractive and vulnerable target for therapeutic intervention.[2][4]

A Tale of Covalent Inhibition: The Suicide Substrate Mechanism

N-substituted dinitrobenzamides act as "suicide substrates" for DprE1, meaning they are chemically altered by the enzyme's catalytic mechanism, leading to its irreversible inactivation. This process can be broken down into two key steps:

-

Reductive Activation: The dinitrobenzamide compound enters the active site of DprE1. The flavin adenine dinucleotide (FAD) cofactor within DprE1 reduces one of the nitro groups on the benzamide ring to a nitroso intermediate.[2][4] This activation step is critical for the subsequent covalent modification.

-

Covalent Adduct Formation: The highly reactive nitroso intermediate is then susceptible to nucleophilic attack by the thiol group of a conserved cysteine residue (Cys387) within the DprE1 active site.[1][2][4] This attack results in the formation of a stable, covalent bond between the dinitrobenzamide and the enzyme, effectively and irreversibly inhibiting its function.[2][4]

The following diagram illustrates this intricate mechanism of covalent inhibition:

Caption: Covalent inhibition of DprE1 by N-substituted dinitrobenzamides.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have revealed key structural features that govern the antitubercular activity of N-substituted dinitrobenzamides.[6][7]

-

The Dinitro Core: The presence of two nitro groups, particularly in a 3,5-substitution pattern, is often critical for potent DprE1 inhibition.[1][2] One nitro group acts as the substrate for reduction, while the second, strongly electron-withdrawing group, facilitates this process.

-

The N-substituent: The nature of the substituent on the amide nitrogen significantly influences the compound's lipophilicity, solubility, and overall pharmacokinetic profile.[3] Both linear alkyl chains and more complex cyclic and aromatic moieties have been explored, with optimal activity often found in compounds with intermediate lipophilicity.[3][6][7]

-

Linker and Terminal Groups: For more complex analogs, the linker between the benzamide core and a terminal group plays a crucial role. Aromatic terminal groups and linear linkers have been shown to be favorable for high antitubercular activity.[2][4]

Part 3: Experimental Workflows for Elucidating the Mechanism of Action

The confirmation of DprE1 as the target of N-substituted dinitrobenzamides relies on a series of well-defined experimental protocols.

In Vitro DprE1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DprE1.

Methodology:

-

Expression and Purification of Recombinant DprE1: The gene encoding DprE1 from M. smegmatis or M. tuberculosis is cloned into an expression vector and the protein is overexpressed in a suitable host like E. coli. The recombinant protein is then purified to homogeneity.[8]

-

Enzyme Assay: The assay measures the conversion of a substrate (e.g., a fluorescently labeled DPR analog) to its product.

-

IC50 Determination: The assay is performed in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is then determined.

Whole-Cell Antimycobacterial Activity Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of whole mycobacterial cells.

Methodology:

-

Bacterial Culture: M. tuberculosis H37Rv or other relevant mycobacterial strains are cultured in appropriate liquid or solid media.

-

Serial Dilution: The test compound is serially diluted in a 96-well plate format.

-

Inoculation and Incubation: A standardized inoculum of mycobacteria is added to each well, and the plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Macrophage Infection Model

This ex vivo model assesses the ability of a compound to kill intracellular mycobacteria, mimicking a key aspect of tuberculosis infection.

Methodology:

-

Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) is cultured.

-

Infection: The macrophages are infected with M. tuberculosis at a defined multiplicity of infection.

-

Compound Treatment: After allowing for phagocytosis, the infected cells are treated with varying concentrations of the test compound.

-

Intracellular Viability Assessment: At different time points, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating on solid media and counting colony-forming units (CFUs).

The following diagram outlines a typical workflow for the discovery and initial characterization of antitubercular dinitrobenzamides:

Caption: Experimental workflow for antitubercular dinitrobenzamide development.

Part 4: Exploring Alternative Mechanisms of Action

While DprE1 inhibition is the most well-characterized mechanism for antitubercular dinitrobenzamides, related chemical scaffolds have been shown to exert their biological effects through different pathways, particularly in the context of cancer.

Hypoxia-Selective Prodrugs for Cancer Therapy

Dinitrobenzamide mustards have been designed as hypoxia-selective prodrugs for the treatment of solid tumors.[9] Tumors often contain regions of low oxygen (hypoxia), a condition that can be exploited for targeted drug delivery. In this context, the nitro groups are reduced by cellular reductases that are upregulated under hypoxic conditions. This reduction activates the mustard moiety, a potent DNA alkylating agent, leading to cancer cell death. This mechanism is distinct from the DprE1 inhibition observed in mycobacteria and highlights the versatility of the dinitroaromatic scaffold.

Carbonic Anhydrase Inhibition

Derivatives of 2,4-dinitrobenzothiazine, which share a dinitroaromatic core, have been investigated as anticancer agents that function through the inhibition of carbonic anhydrases (CAs).[10] Certain CA isoforms are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these enzymes can disrupt the pH balance within and around cancer cells, leading to anti-proliferative effects.[10]

DNA Interaction and Apoptosis Induction

Metal complexes incorporating nitrobenzoate ligands have demonstrated anticancer activity.[11] The proposed mechanism for these compounds involves binding to DNA, which disrupts DNA replication and transcription, ultimately triggering apoptotic pathways and leading to cancer cell death.[11]

Part 5: Quantitative Data Summary

The following table summarizes representative data for the antitubercular activity and cytotoxicity of selected N-substituted dinitrobenzamides, illustrating the potent and selective nature of these compounds.

| Compound ID | N-substituent | MIC against Mtb H37Rv (µg/mL) | Cytotoxicity (LC50 in µg/mL) | Selectivity Index (LC50/MIC) |

| DNB1 | Complex aromatic substituent | ~0.03 | >10 | >333 |

| Compound 11 | n-octyl | 0.016 | 14-360 | >875 |

| Compound 12 | n-nonyl | 0.016 | 14-360 | >875 |

| c2 | Aromatic terminal group | 0.031 | Not reported | Not reported |

| d1 | Aromatic terminal group | 0.031 | Not reported | Not reported |

| d2 | Aromatic terminal group | 0.031 | Not reported | Not reported |

Data compiled from multiple sources for illustrative purposes.[1][2][3][4]

Part 6: Conclusion and Future Perspectives

N-substituted dinitrobenzamides represent a powerful and adaptable chemical scaffold with significant therapeutic potential. Their primary mechanism of action as antitubercular agents, through the covalent inhibition of DprE1, is well-established and provides a clear rationale for their potent activity. The exploration of related dinitroaromatic compounds has revealed alternative mechanisms, including hypoxia-activated DNA alkylation and carbonic anhydrase inhibition, underscoring the versatility of this chemical class.

Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel N-substituents to enhance efficacy and overcome potential resistance, and further investigating their potential applications in other therapeutic areas. The insights provided in this guide offer a solid foundation for these future endeavors, paving the way for the development of next-generation therapeutics based on the dinitrobenzamide scaffold.

References

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. [Link]

-

Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. [Link]

-

Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. [Link]

-

Synthesis and evaluation of new dinitrobenzamide mustards in human prostate cancer. ScienceDirect. [Link]

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. [Link]

-

Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Preprints.org. [Link]

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. ResearchGate. [Link]

-

2,4 - DINITROBENZOTHIAZINE AS AN ANTI- CANCER DRUG. ijirset. [Link]

-

Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PMC. [Link]

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. [Link]

-

Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis. PMC. [Link]

Sources

- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of new dinitrobenzamide mustards in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijirset.com [ijirset.com]

- 11. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]

"in silico modeling of N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide interactions"

Content Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Subject: Molecular Modeling of Nitroaromatic DprE1 Inhibitors

Executive Summary

N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide belongs to the class of dinitrobenzamides (DNBs) , a potent series of antitubercular agents. These compounds function primarily as suicide inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis (Mtb).

Unlike standard reversible inhibitors, the modeling of this compound requires a specialized workflow that accounts for:

-

Electronic complexity of the 3,5-dinitro moiety (strong electron-withdrawing effects).

-

FAD-dependent recognition , as DprE1 contains a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.

-

The Covalent Mechanism , where the nitro group is reduced to a nitroso intermediate, facilitating a covalent bond with a cysteine residue (typically Cys387 in Mtb DprE1).

This guide details a rigorous in silico protocol to model the non-covalent recognition complex (pre-reaction state) and the covalent adduct , ensuring high scientific fidelity.

Phase I: Ligand Chemistry & Quantum Mechanical Preparation

The strong electron-withdrawing nature of the two nitro groups creates a unique electrostatic potential surface (ESP) that standard force fields (like GAFF or OPLS) may underestimate.

Geometry Optimization & Charge Derivation

Do not rely on dictionary-based charge assignments (e.g., Gasteiger). The nitro groups significantly polarize the benzamide core.

Protocol:

-

Initial Conformation: Generate 3D coordinates using RDKit or OpenBabel.

-

QM Optimization: Perform geometry optimization using Density Functional Theory (DFT).

-

Theory/Basis Set: B3LYP/6-31G* or ωB97X-D/6-311G** (to account for dispersion).

-

Solvation: PCM (Polarizable Continuum Model) with water solvent (

).

-

-

Charge Fitting: Calculate Partial Atomic Charges using the RESP (Restrained Electrostatic Potential) method. This ensures the electrostatic interaction with the DprE1 active site is accurately modeled.

Tautomer & Protonation States

-

Amide Linker: Ensure the amide is in the trans conformation (energetically favored).

-

Nitro Groups: Modeled as neutral (

). -

pH Context: At physiological pH (7.4), the molecule remains neutral.

Phase II: Target Preparation (DprE1 System)

The biological target is the DprE1 enzyme. The presence of the FAD cofactor is non-negotiable for accurate modeling.

Structure Retrieval & Cleaning

-

Source: RCSB Protein Data Bank.

-

Recommended PDB ID: 4P8N or 4F4Q (High-resolution crystal structures of DprE1 complexed with nitroaromatic inhibitors).

-

Resolution Criteria:

.

The FAD Cofactor

The FAD cofactor acts as the electron sink for the nitro-reduction.

-

Redox State: Model FAD in its oxidized state (FAD), as it accepts electrons from the inhibitor during the initial reaction step.

-

Force Field: Use GAFF2 or Amber ff14SB parameters for FAD. Ensure the pyrophosphate backbone parameters are correctly assigned to prevent artificial distortion during MD.

Structural Refinement Workflow

-

Strip Water: Remove bulk solvent but retain bridging waters within 5Å of the active site (specifically those bridging the FAD and the ligand).

-

Protonation: Use PropKa to predict protonation states of residues at pH 7.4.

-

Critical Check: Ensure Cys387 (the nucleophile) is modeled as a thiol (-SH) for non-covalent docking, or thiolate (-S⁻) if modeling the reaction transition state.

-

Phase III: Molecular Docking Strategy

We must model two distinct states: the Michaelis Complex (Non-covalent) and the Covalent Adduct .

Non-Covalent Docking (The Recognition Event)

This step predicts how the ligand initially orients itself in the active site before the chemical reaction occurs.

-

Grid Generation: Center the grid box on the N5 atom of the FAD isoalloxazine ring (the catalytic center).

-

Box Size:

.

-

-

Constraints: Apply a hydrogen bond constraint to the backbone NH of Gly117 or Lys418 (conserved oxyanion hole interactions).

-

Scoring Function: Use a function that penalizes desolvation heavily (e.g., Glide XP or AutoDock Vina), as the active site is highly hydrophobic.

Covalent Docking (The "Warhead" Simulation)

To model the final bound state:

-

Define Warhead: The nitro group at the 3-position is the "warhead."

-

Define Nucleophile: Sulfur atom of Cys387 .

-

Reaction Definition: Define the linkage as a semimercaptal or N-hydroxy-sulfinamide intermediate (depending on the specific reduction mechanism assumed).

-

Algorithm: Use CovDock (Schrödinger) or Gold (CCDC) with covalent constraints.

Phase IV: Molecular Dynamics (MD) Simulation

MD is required to verify the stability of the docked pose and the persistence of the interaction with FAD.

System Setup[1]

-

Force Field: AMBER ff19SB (protein) + GAFF2 (ligand/FAD) + OPC (water model).

-

Solvation: Truncated Octahedron box, 10Å buffer distance.

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Simulation Protocol

| Step | Duration | Ensemble | Purpose |

| Minimization | 5000 steps | N/A | Remove steric clashes (Steepest Descent/Conjugate Gradient). |

| Heating | 100 ps | NVT | Ramp Temp 0K |

| Equilibration | 1 ns | NPT | Relax density. Reduce restraints gradually. |

| Production | 100 ns | NPT | Unrestrained data collection. Step size: 2 fs. |

Key Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand stability relative to the protein backbone. A stable binder should have Ligand-RMSD

. -

Distance Analysis: Monitor the distance between the Ligand-NO2 Nitrogen and FAD-N5 . For efficient electron transfer, this distance should remain

. -

MM-GBSA Binding Free Energy: Calculate

excluding the entropy term for relative ranking.

Visualization of the Workflow

The following diagram illustrates the integrated workflow for modeling this specific DprE1 inhibitor.

Figure 1: Integrated computational workflow for modeling nitroaromatic DprE1 inhibitors, from QM preparation to MD validation.

Interaction Pathway & Signaling Logic

Understanding the biological consequence of this interaction is vital for interpreting the model.

Figure 2: Biological mechanism of action. The model must capture the transition from the Michaelis complex to the covalent adduct.

ADMET & Toxicology Profiling (In Silico)

While the compound is a potent inhibitor, the nitro group poses specific ADMET risks that must be flagged in the report.

-

Mutagenicity (Ames Test): Nitroaromatics are frequently flagged as mutagenic due to metabolic reduction to hydroxylamines. Use Derek Nexus or SARpy to predict genotoxicity.

-

Solubility (LogS): The dinitro and chloro-methyl substitutions significantly increase lipophilicity (LogP). Calculate LogP/LogS using SwissADME .

-

Metabolic Stability: Assess Cytochrome P450 (CYP) inhibition. The benzamide core is susceptible to hydrolysis, while the nitro groups are susceptible to reduction by nitroreductases (both bacterial and host).

References

-

Trefzer, C. et al. (2010). "Benzothiazinones: Prodrugs that Target DprE1, an Essential Enzyme in Mycobacterium tuberculosis Cell Wall Synthesis." Science.

-

Batt, S.M. et al. (2012). "Structural Basis of Inhibition of Mycobacterium tuberculosis DprE1 by Benzothiazinone Inhibitors." Proceedings of the National Academy of Sciences (PNAS).

-

Neres, J. et al. (2015). "Structural Basis for Benzothiazinone-Mediated Killing of Mycobacterium tuberculosis." Science Translational Medicine.

-

Case, D.A. et al. (2023). "Amber 2023 Reference Manual." University of California, San Francisco.

-

Wang, J. et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry.

The Rising Profile of 3,5-Dinitrobenzamides: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,5-dinitrobenzamide core, a seemingly simple aromatic amide, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 3,5-dinitrobenzamide compounds across various therapeutic areas. It aims to equip researchers and drug development professionals with a thorough understanding of this promising class of molecules, fostering further exploration and innovation.

The 3,5-Dinitrobenzamide Scaffold: An Introduction to a Privileged Structure

The 3,5-dinitrobenzamide moiety is characterized by a central benzene ring substituted with a carboxamide group and two nitro groups at the 3 and 5 positions. This electron-deficient aromatic system is a key determinant of the diverse biological activities exhibited by its derivatives. The nitro groups can participate in various interactions, including hydrogen bonding and charge-transfer complexes, while the amide linkage provides a crucial point for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets.[1][2] The versatility of this scaffold has led to its investigation in a wide range of therapeutic applications, from infectious diseases to oncology.[3][4]

Antimycobacterial Activity: A Potent Weapon Against Tuberculosis

Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics.[5] 3,5-Dinitrobenzamide derivatives have shown exceptional promise as potent anti-TB agents.[3][6]

Mechanism of Action: Targeting DprE1

A substantial body of evidence suggests that the primary mechanism of action for the antimycobacterial activity of 3,5-dinitrobenzamides is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[7][8][9] DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan. The inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.[7] The proposed mechanism involves the reductive activation of the nitro group of the dinitrobenzamide by a mycobacterial nitroreductase, leading to the formation of a reactive nitroso species that can covalently modify a cysteine residue in the active site of DprE1.[10]

Caption: Proposed mechanism of DprE1 inhibition by 3,5-dinitrobenzamides.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the anti-TB activity of 3,5-dinitrobenzamide derivatives.[3][5][6][11] Key findings from these studies are summarized below:

-

The Amide Substituent: The nature of the substituent on the amide nitrogen is critical for activity. Generally, lipophilic N-alkyl chains enhance antimycobacterial potency.[10][12] The introduction of N-benzyl and N-pyridinylmethyl moieties has also led to compounds with excellent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains.[5]

-

Aromatic Ring Modifications: The 3,5-dinitro substitution pattern on the benzoyl ring is often crucial for potent activity.[11] Replacement of one nitro group with a trifluoromethyl group can also yield active compounds, though generally less potent than their dinitro counterparts.[11]

-

Fused Ring Systems: Incorporation of fused ring moieties into the N-substituent has resulted in potent antitubercular agents.[6]

Quantitative Data Summary

The following table summarizes the in vitro antitubercular activity of selected 3,5-dinitrobenzamide derivatives against M. tuberculosis H37Rv.

| Compound ID | N-Substituent | MIC (µg/mL) | Reference |

| 7a | N-alkylphenyl | nanomolar to sub-micromolar | [3] |

| 7d | N-alkylphenyl | nanomolar to sub-micromolar | [3] |

| A6 | N-benzyl with p-halogenated piperidine | < 0.016 | [5] |

| A11 | N-benzyl with p-halogenated piperidine | < 0.016 | [5] |

| C1 | N-(pyridine-2-yl)methyl | < 0.016 | [5] |

| C4 | N-(pyridine-2-yl)methyl | < 0.016 | [5] |

| 18a | N-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl) | 0.056-0.078 | [6] |

| 20e | N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl) | 0.056-0.078 | [6] |

| c2 | Linear linker with terminal aromatic group | 0.031 | [7][8] |

| d1 | Linear linker with terminal aromatic group | 0.031 | [7][8] |

| d2 | Linear linker with terminal aromatic group | 0.031 | [7][8] |

| D5 | N-benzyl | 0.0625 | [11] |

| D6 | N-benzyl | 0.0625 | [11] |

| D7 | N-benzyl | 0.0625 | [11] |

| D12 | N-benzyl | 0.0625 | [11] |

| 11 | N-octyl | ~0.15 | [12] |

| 12 | N-decyl | ~0.15 | [12] |

Experimental Protocols

General Synthesis of N-substituted-3,5-dinitrobenzamides: [3][7][12]

-

Acid Chloride Formation: 3,5-dinitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), to yield 3,5-dinitrobenzoyl chloride. The excess chlorinating agent is typically removed under reduced pressure.

-

Amide Coupling: The resulting 3,5-dinitrobenzoyl chloride is then reacted with the desired primary or secondary amine in the presence of a base, such as triethylamine or pyridine, in an inert solvent like DCM or tetrahydrofuran (THF) at room temperature.

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-3,5-dinitrobenzamide.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):

-

Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum of approximately 5 x 10^4 CFU/mL.

-

Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: The prepared mycobacterial suspension is added to each well containing the diluted compounds.

-

Incubation: The plates are incubated at 37 °C for 5-7 days.

-

Addition of Alamar Blue: A mixture of Alamar Blue reagent and Tween 80 is added to each well.

-

Reading: The plates are re-incubated for 24 hours, and the color change from blue (no growth) to pink (growth) is observed visually. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change.

Antifungal Potential: Combating Fungal Infections

Fungal infections, particularly those caused by Candida species, are a growing concern, especially in immunocompromised individuals.[4] 3,5-Dinitrobenzamide and related 3,5-dinitrobenzoate derivatives have demonstrated promising antifungal activity.[4][13]

Mechanism of Action: Disrupting the Fungal Cell Membrane

Studies on 3,5-dinitrobenzoate and 3,5-dinitrobenzamide derivatives suggest that their antifungal mechanism of action involves the disruption of the fungal cell membrane.[4][13] Furthermore, in silico modeling for ethyl 3,5-dinitrobenzoate against C. albicans has indicated a potential multi-target mechanism, including interference with ergosterol synthesis.[13] Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability and cell death.

Caption: Proposed antifungal mechanisms of 3,5-dinitrobenzamide derivatives.

Structure-Activity Relationship (SAR) Insights

For antifungal activity, initial studies have provided some SAR insights:

-

Ester vs. Amide: Both ester and amide derivatives of 3,5-dinitrobenzoic acid have shown antifungal activity.[4]

-

Alkyl Chain Length: In a series of 3,5-dinitrobenzoate esters, those with shorter alkyl side chains, such as ethyl and propyl, exhibited better biological activity profiles.[4][13]

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) of selected 3,5-dinitrobenzoate derivatives against various Candida species.

| Compound | R Group (Ester) | Candida albicans MIC (µg/mL) | Candida krusei MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Reference |

| Ethyl 3,5-dinitrobenzoate | Ethyl | 125 | 100 | 500 | [4][13] |

| Propyl 3,5-dinitrobenzoate | Propyl | >500 | 250 | >500 | [4] |

Anticancer Activity: A New Frontier

The exploration of 3,5-dinitrobenzamide derivatives in oncology is an emerging area of research. A recent study highlighted the in vitro anticancer potential of 3-(3,5-dinitrobenzoyl)-1H-imidazolidine-2-thione against the MCF-7 human breast cancer cell line.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest